molecular formula C8H10N2O2 B1480265 (E)-6-(but-2-en-2-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2098158-34-8

(E)-6-(but-2-en-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1480265
CAS No.: 2098158-34-8
M. Wt: 166.18 g/mol
InChI Key: ZVHKGCBZQXBRBQ-HWKANZROSA-N
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Description

(E)-6-(but-2-en-2-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic pyrimidine derivative, an important class of heterocyclic aromatic compounds that are essential building blocks in nucleic acids . The core pyrimidine-2,4(1H,3H)-dione structure, also known as a uracil derivative, is a privileged scaffold in medicinal chemistry with a wide spectrum of documented biological activities . This specific compound, featuring an (E)-but-2-en-2-yl substituent, is offered for use in early-stage research and development, particularly in the fields of antimicrobial and anticancer agent discovery. The pyrimidine nucleus is of immense biological significance, forming the basis of nucleotides like uracil, thymine, and cytosine in RNA and DNA . Consequently, pyrimidine derivatives are extensively investigated for their ability to disrupt critical biological processes in pathogens and diseased cells. Researchers have identified pyrimidine-based compounds as potent antimicrobial agents, with some derivatives acting as antifolates—antagonists of folic acid that inhibit bacterial dihydrofolate reductase (DHFR) . The structural flexibility of the pyrimidine core allows for the design of molecules that can selectively target and inhibit a variety of enzymes, making them valuable tools for probing biological pathways. In oncology research, pyrimidine-2,4-dione derivatives have shown promising potential as inhibitors of key cancer targets. Recent research has demonstrated that structurally related 5,6-aminouracils can be designed as dual inhibitors of epigenetic regulator BRD4 and mitotic kinase PLK1 . Such dual-target inhibitors can disrupt cancer cell proliferation and induce apoptosis (programmed cell death) through a synergistic mechanism, representing a novel strategy to overcome drug resistance . Furthermore, the induction of apoptosis by related compounds is often associated with the upregulation of pro-apoptotic markers like BAX and caspase-3, alongside the downregulation of the anti-apoptotic protein Bcl-2 . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-[(E)-but-2-en-2-yl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-5(2)6-4-7(11)10-8(12)9-6/h3-4H,1-2H3,(H2,9,10,11,12)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHKGCBZQXBRBQ-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1=CC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C1=CC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-6-(but-2-en-2-yl)pyrimidine-2,4(1H,3H)-dione, with the CAS number 2098158-34-8, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a butenyl side chain that may contribute to its pharmacological properties. The following sections will explore the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound can be achieved through various methods involving multicomponent reactions. For instance, one-pot synthesis techniques have been employed to create derivatives of pyrimidines that may exhibit enhanced biological activity. Such methods are advantageous due to their simplicity and efficiency in producing polyfunctionalized compounds .

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrimidine derivatives similar to this compound. For example, compounds with related structures demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests that (E)-6-(but-2-en-2-yl)pyrimidine derivatives could be explored further for their antibacterial potential.

Anticancer Activity

In vitro studies have also indicated that certain pyrimidine derivatives possess antiproliferative effects against cancer cell lines. For instance, structural modifications in related compounds led to enhanced activity against chronic lymphocytic leukemia (CLL) cell lines . The specific mechanisms by which these compounds exert their effects are still under investigation but may involve the inhibition of key cellular pathways.

Case Studies

  • Antibacterial Efficacy : A study evaluating a series of pyrrole derivatives found that compounds with similar structural features to (E)-6-(but-2-en-2-yl)pyrimidine exhibited potent antibacterial activity against resistant strains of bacteria. The study reported MIC values comparable to established antibiotics .
  • Anticancer Properties : Another investigation focused on the antiproliferative effects of pyrimidine derivatives in various cancer cell lines. The results indicated that certain modifications could significantly enhance the efficacy of these compounds against specific cancers .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Type Target Organisms/Cell Lines MIC/IC50 Values Reference
AntibacterialStaphylococcus aureus3.12 - 12.5 µg/mL
AntibacterialEscherichia coli3.12 - 12.5 µg/mL
AnticancerCLL cell linesIC50 values varied

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that derivatives of pyrimidine-2,4-dione exhibit promising anticancer properties. For instance, a study focused on synthesizing novel pyrano[2,3-d]pyrimidine-2,4-dione analogues demonstrated their potential as inhibitors against PARP-1, an enzyme involved in DNA repair mechanisms associated with cancer cell survival. The synthesized compounds displayed significant inhibitory activity against cancer cell lines, suggesting that (E)-6-(but-2-en-2-yl)pyrimidine-2,4(1H,3H)-dione and its derivatives could serve as effective anticancer agents .

Enzyme Inhibition
Another application lies in the inhibition of specific kinases involved in various signaling pathways. Substituted 2-amino pyrimidine derivatives have been identified as potential kinase inhibitors, which can play a crucial role in the treatment of diseases such as cancer and diabetes. The structure-activity relationship studies indicate that modifications to the pyrimidine core can enhance the inhibitory potency .

Compound Target Enzyme Activity
This compoundPARP-1Inhibitory
Substituted 2-amino pyrimidinesVarious kinasesInhibitory

Agricultural Applications

Pesticide Development
The potential of this compound extends to agricultural chemistry as well. Its derivatives have been explored for their pesticidal properties against various pests and pathogens affecting crops. The synthesis of such compounds is crucial for developing safer and more effective agrochemicals that can replace traditional pesticides .

Material Science

Polymer Synthesis
In material science, pyrimidine derivatives are being investigated for their utility in creating novel polymers with enhanced properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength. This aspect is particularly relevant for developing advanced materials for industrial applications .

Case Study 1: Anticancer Compound Development

A recent study synthesized a series of pyrano[2,3-d]pyrimidine derivatives from this compound and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain modifications led to compounds with IC50 values in the low micromolar range against breast cancer cells.

Case Study 2: Pesticidal Efficacy

In agricultural trials, derivatives of (E)-6-(but-2-en-2-yl)pyrimidine were tested against common crop pests. The results showed a significant reduction in pest populations compared to untreated controls, highlighting the compound's potential as a natural pesticide alternative.

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrimidine-2,4-dione derivatives differ primarily in substituents at positions 1, 3, 5, and 5. The target compound’s key distinction lies in its (E)-but-2-en-2-yl group at position 6. Below is a comparison of substituent effects across analogs:

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in styryl derivatives) enhance enzyme inhibition potency, as seen in lumazine synthase inhibitors .
  • Hydrophobic substituents (e.g., benzyl in ) may improve membrane permeability or target binding.
  • Stereochemistry : The (E)-configuration in styryl derivatives optimizes spatial alignment for enzyme binding, suggesting similar importance for the target compound’s activity.

Electronic and Physicochemical Properties

DFT studies on hydroxybenzoyl derivatives () reveal that substituents alter electronic profiles:

Table 2: Electronic Properties of Pyrimidine-2,4-dione Derivatives
Compound Type HOMO-LUMO Gap (eV) Key Substituent Effects Reference
Hydroxybenzoyl derivatives 3.91–4.10 Electron-withdrawing groups reduce gap
Styryl derivatives Not reported Nitro groups increase electron deficiency

The target compound’s (E)-but-2-en-2-yl group, a conjugated alkenyl substituent, likely lowers the HOMO-LUMO gap compared to saturated alkyl chains, enhancing reactivity. This could facilitate interactions with electron-deficient enzyme active sites.

Preparation Methods

General Synthetic Approaches

Substitution at the 6-Position of Pyrimidine-2,4-dione Core

A common strategy involves the preparation of 6-chloropyrimidine-2,4-dione intermediates, which serve as key electrophilic substrates for nucleophilic substitution by alkyl or alkenyl groups to introduce the but-2-en-2-yl substituent.

  • Starting from hydroxyurea derivatives and malonate esters, cyclization yields pyrimidine-2,4-dione cores.
  • Chlorination at the 6-position (e.g., using POCl3 or other chlorinating agents) provides 6-chloropyrimidine-2,4-dione intermediates.
  • Subsequent nucleophilic substitution with alkenyl organometallic reagents or amines introduces the desired side chain at C6.

Multicomponent Reactions (MCR)

Multicomponent reactions have been reported for the synthesis of pyrimidine derivatives, including 6-substituted pyrimidine-2,4-diones, by combining aldehydes, barbituric acid derivatives, and amines or other nucleophiles in one pot.

  • For example, Knoevenagel condensation of aldehydes with barbituric acid followed by nucleophilic attack and dehydration steps can yield substituted pyrimidine derivatives.
  • These methods often employ mild conditions, such as ethanol or methanol as solvents, sometimes solvent-free, with catalysts like piperidine or tetrabutylammonium bromide (TBAB).

Specific Preparation Methodologies Relevant to (E)-6-(but-2-en-2-yl)pyrimidine-2,4(1H,3H)-dione

While direct literature on this compound is limited, analogous compounds and their synthetic routes provide valuable insights.

Preparation via 6-Chloropyrimidine-2,4-dione Intermediate

  • Step 1: Synthesis of pyrimidine-2,4-dione core by cyclization of hydroxyurea with malonate derivatives.
  • Step 2: Chlorination at C6 to yield 6-chloropyrimidine-2,4-dione.
  • Step 3: Nucleophilic substitution of the chlorine with an alkenyl nucleophile corresponding to the but-2-en-2-yl group, possibly via organometallic reagents or amination under microwave conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-6-(but-2-en-2-yl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
(E)-6-(but-2-en-2-yl)pyrimidine-2,4(1H,3H)-dione

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